molecular formula C18H18N4S B12576446 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide CAS No. 307340-56-3

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B12576446
CAS No.: 307340-56-3
M. Wt: 322.4 g/mol
InChI Key: MSUCOQSYLBQWCR-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N-(4-methylphenyl)hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a promising candidate for further research and development in therapeutic applications.

Properties

CAS No.

307340-56-3

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C18H18N4S/c1-12-7-9-14(10-8-12)21-18(23)22-19-11-16-13(2)20-17-6-4-3-5-15(16)17/h3-11,20H,1-2H3,(H2,21,22,23)

InChI Key

MSUCOQSYLBQWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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